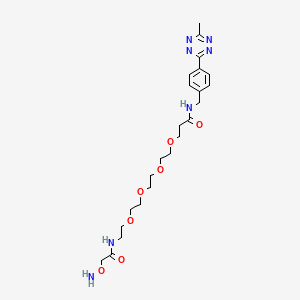
Methyltetrazine-PEG4-oxyamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG4-oxyamine is a compound widely used in the field of bioconjugation and click chemistry. It is a cleavable 4-unit polyethylene glycol (PEG) linker that contains a methyltetrazine group and an oxyamine group. This compound is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) due to its ability to facilitate targeted drug delivery and controlled release at the target site .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG4-oxyamine can be synthesized through a series of chemical reactions. One common method involves the reaction of methyltetrazine with PEG4-oxyamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG4-oxyamine primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction involves the methyltetrazine group reacting with strained alkenes such as trans-cyclooctene (TCO) to form stable dihydropyridazine products .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
Conditions: Anhydrous solvents (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from the iEDDA reaction of this compound with TCO are stable dihydropyridazine derivatives. These products are often used in the synthesis of bioconjugates and other functionalized molecules .
Scientific Research Applications
Methyltetrazine-PEG4-oxyamine has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of functionalized polymers and materials with specific properties.
Mechanism of Action
Methyltetrazine-PEG4-oxyamine exerts its effects through the inverse electron demand Diels-Alder (iEDDA) reaction. The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene (TCO) to form stable dihydropyridazine products. This reaction is highly specific and efficient, making it ideal for bioconjugation and targeted drug delivery .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-NHS Ester: Contains a similar methyltetrazine group but with an NHS ester functional group for amine coupling.
Methyltetrazine-PEG5-NHS Ester: Similar to methyltetrazine-PEG4-oxyamine but with an additional PEG unit, providing increased solubility and flexibility.
Uniqueness
This compound is unique due to its combination of a methyltetrazine group and an oxyamine group linked through a PEG chain. This structure allows for efficient and specific bioconjugation reactions, making it highly valuable in the synthesis of antibody-drug conjugates and other bioconjugates .
Properties
Molecular Formula |
C23H35N7O7 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C23H35N7O7/c1-18-27-29-23(30-28-18)20-4-2-19(3-5-20)16-26-21(31)6-8-33-10-12-35-14-15-36-13-11-34-9-7-25-22(32)17-37-24/h2-5H,6-17,24H2,1H3,(H,25,32)(H,26,31) |
InChI Key |
LYZRMZWAUIHOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


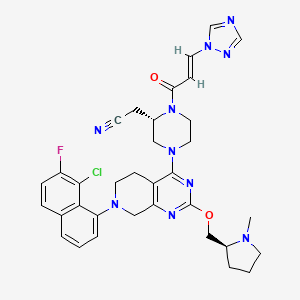
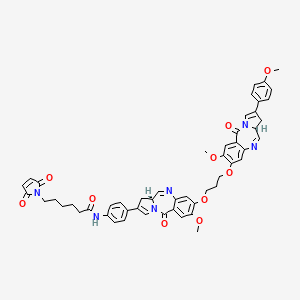
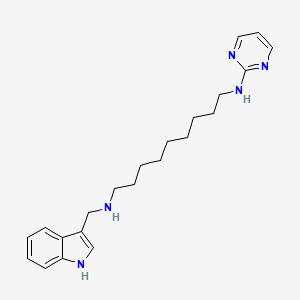
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
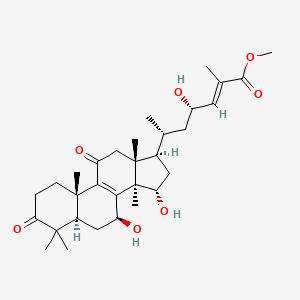
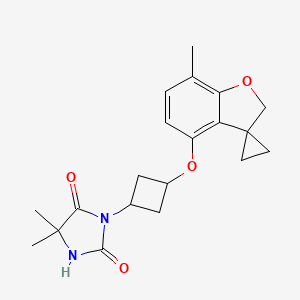
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
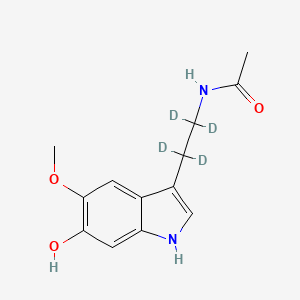
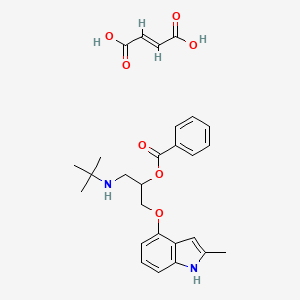
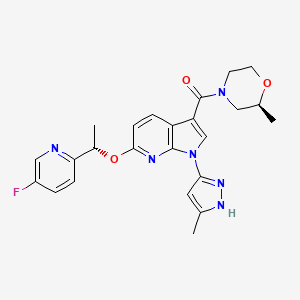
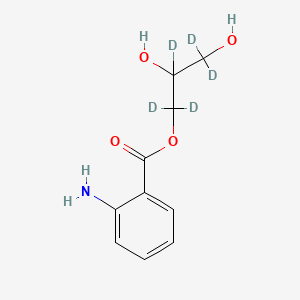
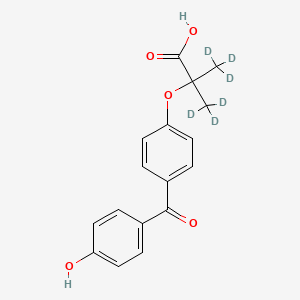
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
